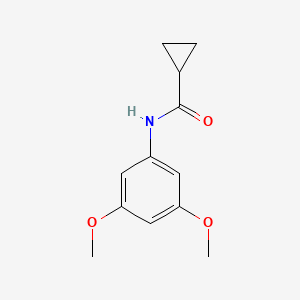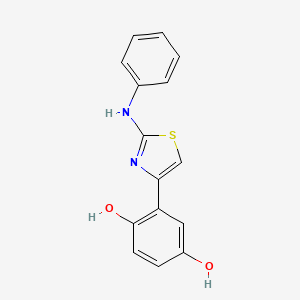
1-Undecylpyridin-1-ium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecylpyridin-1-ium nitrate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound consists of a pyridinium ion with an undecyl chain and a nitrate counterion. Its unique structure imparts specific properties that make it valuable for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Undecylpyridin-1-ium nitrate can be synthesized through a quaternization reaction where pyridine is reacted with an undecyl halide (such as undecyl bromide) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or other separation techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
- Mixing pyridine and undecyl halide in a solvent.
- Heating the mixture to facilitate the quaternization reaction.
- Adding nitric acid to form the nitrate salt.
- Purifying the product through filtration and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Undecylpyridin-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate ion to other nitrogen-containing species.
Substitution: The pyridinium ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Nucleophiles like amines or thiols can react with the pyridinium ring under mild conditions.
Major Products Formed:
Oxidation: Formation of pyridinium oxides.
Reduction: Formation of amines or other reduced nitrogen species.
Substitution: Formation of substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-Undecylpyridin-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in treating certain medical conditions due to its bioactive properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-undecylpyridin-1-ium nitrate exerts its effects involves interactions with cellular membranes and proteins. The undecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. The nitrate ion can participate in redox reactions, influencing cellular processes. Molecular targets include membrane proteins and enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-Decylpyridin-1-ium nitrate
- 1-Dodecylpyridin-1-ium nitrate
- 1-Tetradecylpyridin-1-ium nitrate
Comparison: 1-Undecylpyridin-1-ium nitrate is unique due to its specific chain length, which imparts distinct physicochemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity. This uniqueness makes it suitable for specific applications where other pyridinium salts may not be as effective.
Eigenschaften
| 90265-09-1 | |
Molekularformel |
C16H28N2O3 |
Molekulargewicht |
296.40 g/mol |
IUPAC-Name |
1-undecylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C16H28N.NO3/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17;2-1(3)4/h10,12-13,15-16H,2-9,11,14H2,1H3;/q+1;-1 |
InChI-Schlüssel |
MREBOMPFSZGFPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
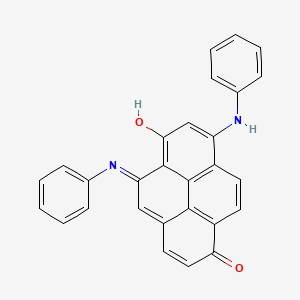
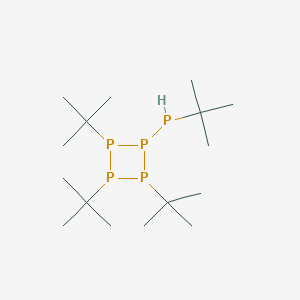
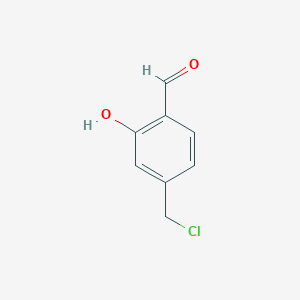
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)

